
1-(2,6-diethylphenyl)-3-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,6-diethylphenyl)-3-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)thiourea, also known as DPTU, is a chemical compound that has been extensively studied in scientific research. This compound has shown potential in various applications, particularly in the field of medicinal chemistry. In
Mechanism of Action
The mechanism of action of 1-(2,6-diethylphenyl)-3-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)thiourea is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 1-(2,6-diethylphenyl)-3-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)thiourea has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. It has also been shown to inhibit the activity of protein kinase C, a signaling molecule that is involved in various cellular processes.
Biochemical and Physiological Effects:
1-(2,6-diethylphenyl)-3-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)thiourea has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, which is a programmed cell death process that is important for the elimination of damaged or abnormal cells. 1-(2,6-diethylphenyl)-3-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)thiourea has also been shown to inhibit the growth and proliferation of cancer cells, which is important for the prevention and treatment of cancer. In addition, 1-(2,6-diethylphenyl)-3-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)thiourea has been shown to have antioxidant and anti-inflammatory properties, which may be beneficial for the prevention and treatment of various diseases.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(2,6-diethylphenyl)-3-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)thiourea in lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, one limitation is its low solubility in aqueous solutions, which may make it difficult to use in certain experiments. In addition, 1-(2,6-diethylphenyl)-3-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)thiourea may have off-target effects, which may complicate the interpretation of experimental results.
Future Directions
There are several future directions for research on 1-(2,6-diethylphenyl)-3-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)thiourea. One area of interest is the development of 1-(2,6-diethylphenyl)-3-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)thiourea derivatives with improved solubility and potency. Another area of interest is the investigation of the mechanism of action of 1-(2,6-diethylphenyl)-3-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)thiourea, which may lead to the discovery of new targets for cancer therapy. Additionally, the potential use of 1-(2,6-diethylphenyl)-3-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)thiourea as a neuroprotective agent warrants further investigation, as it may have applications in the treatment of neurodegenerative diseases.
Synthesis Methods
The synthesis of 1-(2,6-diethylphenyl)-3-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)thiourea involves the reaction of 2,6-diethylphenyl isothiocyanate with 2,3,4,9-tetrahydro-1H-carbazole-6-carbaldehyde in the presence of a base. The resulting product is then purified using column chromatography. This synthesis method has been reported in several research articles and has been optimized for high yield and purity.
Scientific Research Applications
1-(2,6-diethylphenyl)-3-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)thiourea has been extensively studied for its potential use in medicinal chemistry. It has been shown to have anticancer properties and has been tested against various cancer cell lines. 1-(2,6-diethylphenyl)-3-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)thiourea has also been investigated for its potential use as an antifungal agent, and has shown promising results against several fungal strains. In addition, 1-(2,6-diethylphenyl)-3-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)thiourea has been explored for its potential use as a neuroprotective agent, as it has been shown to have antioxidant and anti-inflammatory properties.
properties
IUPAC Name |
1-(2,6-diethylphenyl)-3-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3S/c1-3-17-8-7-9-18(4-2)23(17)27-24(28)25-15-16-12-13-22-20(14-16)19-10-5-6-11-21(19)26-22/h7-9,12-14,26H,3-6,10-11,15H2,1-2H3,(H2,25,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEDZWPUQYNUAIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)NC(=S)NCC2=CC3=C(C=C2)NC4=C3CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,6-diethylphenyl)-3-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)thiourea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

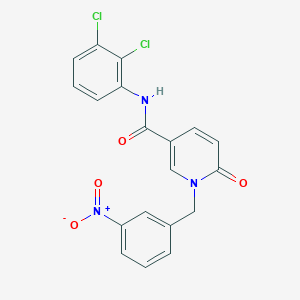

![6-(Benzo[b]oxepin-4-yl)-3-(p-tolyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2537205.png)
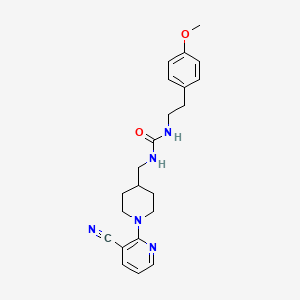

![4-{Methyl[2-(methylamino)ethyl]amino}benzene-1-sulfonamide](/img/structure/B2537208.png)
![N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2537209.png)

![3-((4-chlorophenyl)sulfonyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethoxyquinolin-4-amine](/img/structure/B2537213.png)
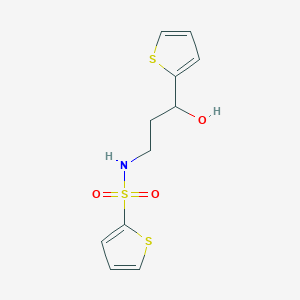
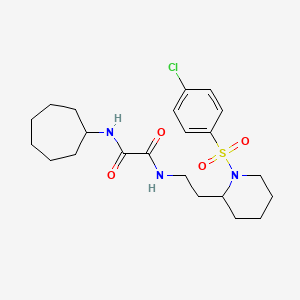

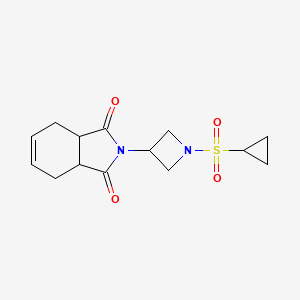
![N-Ethyl-N-[2-oxo-2-[[(1S)-1-thiophen-2-ylethyl]amino]ethyl]prop-2-enamide](/img/structure/B2537223.png)